
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer the CF2H group to the desired position . This process often involves the use of difluorocarbene reagents and can be carried out under both stoichiometric and catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of non-ozone depleting difluorocarbene reagents has made the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Trifluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid
- 2-(1-(Fluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid
- 2-(1-(Chloromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetic acid offers a unique balance of chemical stability and biological activity. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity, making it a more effective candidate for various applications .
Properties
Molecular Formula |
C8H7F2NO3 |
---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-[1-(difluoromethyl)-2-oxopyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)11-2-1-5(3-6(11)12)4-7(13)14/h1-3,8H,4H2,(H,13,14) |
InChI Key |
BQSITNTVRUSOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C=C1CC(=O)O)C(F)F |
Origin of Product |
United States |
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